Methyl 5,6-Dimethylbenzimidazole-2-carboxylate
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Overview
Description
Methyl 5,6-Dimethylbenzimidazole-2-carboxylate is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-Dimethylbenzimidazole-2-carboxylate typically involves the reaction of 5,6-dimethylbenzimidazole with methyl chloroformate. This reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually performed at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-Dimethylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl chloroformate in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 5,6-Dimethylbenzimidazole-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 5,6-Dimethylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: A precursor and structural analog.
2-Methylbenzimidazole: Another benzimidazole derivative with similar properties.
5-Methylbenzimidazole: Shares structural similarities but differs in the position of the methyl group .
Uniqueness
Methyl 5,6-Dimethylbenzimidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 5,6-dimethyl-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-6-4-8-9(5-7(6)2)13-10(12-8)11(14)15-3/h4-5H,1-3H3,(H,12,13) |
InChI Key |
ZOYBMSNYOPIGAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=O)OC |
Origin of Product |
United States |
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